Pentyl hexanoate

Description

Nomenclature and Chemical Classification of Pentyl Hexanoate (B1226103)

The systematic naming and classification of chemical compounds are fundamental to scientific communication. Pentyl hexanoate is identified through a standardized nomenclature system and is categorized based on its functional groups and parent compounds.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred IUPAC name for this compound is This compound . wikipedia.orgnih.gov It is also widely known by several common synonyms, which are frequently encountered in scientific literature and commercial contexts.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | Amyl hexanoate |

| n-Amyl n-hexanoate | |

| Pentyl caproate |

This table outlines the standardized and common names for this compound.

Other synonyms for this compound include hexanoic acid, pentyl ester, amyl capronate, and n-amyl caproate. foodb.cacymitquimica.comnist.gov

This compound is classified as a fatty acid ester. foodb.casmolecule.comhmdb.ca This classification is based on its chemical structure, which is derived from the esterification of a fatty acid (hexanoic acid) and an alcohol (pentanol). cymitquimica.comsmolecule.com Fatty acid esters are a broad class of organic compounds that are characterized by a carboxyl group in which the hydrogen atom has been replaced by an alkyl or other organic group. In the case of this compound, the pentyl group from pentanol (B124592) is attached to the oxygen atom of the carboxyl group of hexanoic acid.

Occurrence and Natural Presence of this compound in Biological Systems

This compound is a naturally occurring compound found in a variety of plants, where it contributes to their characteristic aroma and flavor profiles. Its presence has been identified in numerous fruits and specific plant species.

This ester is a significant component of the volatile organic compounds in several fruits, contributing to their distinctive scents. It has been identified in apples and pineapples. wikipedia.org Research has also indicated its presence in other fruits such as bananas. solubilityofthings.comguidechem.com The fruity and sweet notes of this compound are integral to the sensory experience of these fruits. solubilityofthings.com

Beyond common fruits, this compound has been specifically identified in the essential oils of certain plants. Scientific analysis has confirmed its presence in Heracleum dissectum, a species of hogweed, and in the roots of Polygala senega, also known as Seneca snakeroot. nih.govwikidata.org The identification of this compound in these plants contributes to the broader understanding of their chemical composition and potential applications.

Research Significance and Scope of this compound Studies

The study of this compound holds significance in various scientific fields, primarily due to its aromatic properties. Research on this compound is often focused on its role as a flavoring and fragrance agent in the food and cosmetic industries. smolecule.comsolubilityofthings.com

Academic investigations into this compound often involve its synthesis, purification, and characterization using analytical techniques such as gas chromatography and mass spectrometry. Furthermore, its interaction with olfactory receptors is a subject of interest in sensory science, aiming to understand the mechanisms of flavor and aroma perception. smolecule.com While extensive research on its specific biological activities is limited, its classification as a fatty acid ester places it within a group of compounds with diverse and significant roles in biological systems. foodb.cahmdb.ca

Relevance in Flavor and Fragrance Chemistry Research

This compound, also known as amyl hexanoate, is a significant compound within the field of flavor and fragrance chemistry due to its distinct aromatic profile. smolecule.comnih.gov It is an ester recognized for its pleasant, fruity aroma, often described as resembling tropical fruits like pineapples and bananas, as well as apples and apricots. smolecule.comzhishangchem.comwikipedia.org This characteristic scent is a result of the specific combination of its carbon chain length and the ester functional group. smolecule.com

In academic and industrial research, this compound is studied for its contribution to the natural flavor profiles of various fruits. It is found naturally in apples and pineapples. wikipedia.org Research has also reported its presence in plants such as Heracleum dissectum and Polygala senega. nih.gov The primary function of this ester in flavor science is its ability to interact with olfactory receptors in the nose, which triggers the perception of its characteristic fruity flavor. smolecule.com Its balance of volatility and chemical stability makes it a valuable ingredient where both a distinct aroma and a degree of longevity are required. smolecule.com Consequently, it is classified as a flavoring agent by regulatory bodies and is used in the food, beverage, and fragrance industries. smolecule.comnih.gov

Table 1: Aromatic Profile and Natural Occurrence of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Commonly Described Aromas | Pineapple, Banana, Apple, Apricot | zhishangchem.com, smolecule.com, wikipedia.org |

| General Scent Profile | Fruity, Sweet | zhishangchem.com, smolecule.com |

| Confirmed Natural Sources | Apple, Pineapple | wikipedia.org |

| Other Reported Plant Sources | Heracleum dissectum, Polygala senega | nih.gov |

Role as an Organic Intermediate in Chemical Synthesis

This compound serves as an important organic intermediate in various chemical synthesis applications, primarily due to the reactivity of its ester group. zhishangchem.com The molecular structure, formed from the esterification of hexanoic acid and pentanol, allows it to participate in several fundamental organic reactions. zhishangchem.com

In synthetic chemistry, this compound can undergo hydrolysis under either acidic or alkaline conditions, which cleaves the ester bond to regenerate the parent compounds: hexanoic acid and pentanol. zhishangchem.com It is also utilized in transesterification (ester exchange) reactions, where the pentyl group is exchanged with a different alcohol, creating a new ester. This reactivity makes it a useful precursor in the synthesis of other molecules, including certain ester-based drugs where it can provide a specific structural component. zhishangchem.com

Beyond its role as a reactant, this compound is employed in chemical extraction and analysis. Its properties make it an effective solvent for the separation and purification of natural products, such as extracting active ingredients from essential oils. zhishangchem.com In the field of chemical detection and analysis, its stability has led to its use as a stationary phase in gas chromatography for the qualitative and quantitative analysis of other organic compounds. zhishangchem.com

Table 2: Applications of this compound in Chemical Synthesis and Analysis

| Application Area | Specific Role | Chemical Principle | Source(s) |

|---|---|---|---|

| Organic Synthesis | Precursor Molecule | Can be used to build active molecular structures through derivatization. | zhishangchem.com |

| Reactant | Participates in hydrolysis and transesterification reactions. | zhishangchem.com | |

| Chemical Purification | Solvent / Purifier | Used to extract and separate target compounds from natural products. | zhishangchem.com |

| Analytical Chemistry | Stationary Phase | Employed in gas chromatography for the separation of organic compounds. | zhishangchem.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amyl hexanoate |

| Hexanoic acid |

| Pentanol |

| Pentyl butyrate (B1204436) |

Esterification Reactions for this compound Synthesis

Transesterification Approaches

Ruthenium Pincer-Catalyzed Acylation of Alcohols

Ruthenium pincer complexes have emerged as versatile catalysts in organic synthesis, particularly in reactions involving alcohols. These complexes, characterized by a tridentate ligand that binds to the ruthenium center, offer enhanced stability and catalytic activity. While research in this area extensively covers the dehydrogenative coupling of alcohols to form esters (i.e., the self-esterification of an alcohol), the direct esterification of a carboxylic acid with an alcohol using Ruthenium pincer catalysts is less commonly reported in the literature.

The primary mechanism for ester formation via Ruthenium pincer catalysis often involves the dehydrogenation of two alcohol molecules to yield an ester and hydrogen gas. For instance, studies have shown that Ruthenium pincer complexes can catalyze the formation of symmetrical esters from primary alcohols, such as the conversion of 1-hexanol (B41254) to hexyl hexanoate. In these reactions, the alcohol is first dehydrogenated to an aldehyde, which then reacts with another molecule of alcohol. Alternatively, the alcohol can be dehydrogenated to an aldehyde, which then undergoes condensation with the alcohol to form an acetal, or the aldehyde can be oxidized to a carboxylic acid, which may then esterify with the alcohol.

While specific examples of Ruthenium pincer-catalyzed esterification of hexanoic acid with pentanol are not extensively detailed in the provided literature, the general catalytic capabilities of these complexes in ester-related transformations are well-established. They are known to facilitate reactions such as alcohol self-esterification and the acylation of alcohols using other esters, indicating a broad potential in ester synthesis chemistry.

Table 1: General Ruthenium Pincer Catalyzed Ester Formation Reactions

| Catalyst Type | Alcohol Substrate | Reaction Type | Ester Product | Yield (%) | Reaction Time (h) | Reference |

| RuHCl(A-iPr-PNP)(CO) | 1-Hexanol | Dehydrogenative coupling | Hexyl hexanoate | 82.9 | 80 | rsc.org, acs.org |

| RuHCl(A-iPr-PNP)(CO) | 1-Pentanol | Dehydrogenative coupling (neutral) | Pentyl pentanoate | 0.9 | 72 | acs.org |

| Ruthenium PNP pincer complexes | Various alcohols | Dehydrogenative coupling | Symmetrical Esters | Varies | Varies | google.com |

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers a greener and often more selective alternative to traditional chemical methods for ester production. Lipases, a class of enzymes that catalyze the hydrolysis of ester bonds, can also effectively catalyze the reverse reaction: esterification. This biocatalytic approach is particularly attractive for producing flavor and fragrance compounds like this compound due to the mild reaction conditions employed, which preserve the integrity of sensitive molecules and reduce energy consumption.

Several immobilized lipases are widely recognized for their efficacy in ester synthesis. Among the most prominent are:

Candida antarctica Lipase (B570770) B (CALB): Often commercially available as Novozym® 435 or Lipozyme® 435, CALB is a highly versatile and robust lipase extensively studied for esterification reactions. It has demonstrated high activity and selectivity in synthesizing various flavor esters, including those derived from short-chain fatty acids and alcohols mdpi.comnih.govaidic.itresearchgate.netnih.govcsic.es. Its immobilization on a macroporous acrylic resin (Lewatit® VP OC 1600) enhances its stability and reusability csic.es.

Rhizomucor miehei Lipase (RML): Another widely used immobilized lipase, often available as Lipozyme® RM IM, RML has also proven effective in synthesizing esters. It has shown good performance in the esterification of fatty acids with various alcohols, including applications in the synthesis of flavor esters nih.govoup.comresearchgate.netscielo.brscielo.brmdpi.com.

These lipases are capable of catalyzing the direct esterification reaction between hexanoic acid and pentanol, or related short-chain fatty acids and alcohols, to produce the desired esters. Their ability to function in non-aqueous media is crucial, as it shifts the thermodynamic equilibrium towards ester formation and minimizes the competing hydrolysis reaction mdpi.comaidic.it.

The efficiency and yield of lipase-catalyzed esterification are significantly influenced by several reaction parameters, which can be optimized to achieve maximum product formation.

The choice of lipase and its concentration (enzyme load or substrate-to-enzyme ratio, SER) are critical for reaction performance. Candida antarctica Lipase B (e.g., Novozym® 435) is frequently reported as one of the most efficient biocatalysts for the synthesis of various short-chain esters, often showing higher conversions compared to other lipases like Rhizomucor miehei Lipase or Thermomyces lanuginosus Lipase in comparative studies researchgate.netnih.gov.

While solvent-free systems are increasingly favored for their economic and environmental benefits, the use of organic solvents can be advantageous in certain scenarios. Solvents can improve the solubility of hydrophobic substrates, facilitate mass transfer, and help in removing the water by-product, thereby shifting the equilibrium towards ester formation mdpi.comaidic.it. Commonly used solvents include n-hexane, which is relatively inert and has a low boiling point, facilitating easy removal nih.govoup.comresearchgate.net. However, the choice of solvent can influence enzyme activity and stability, and its polarity can affect substrate partitioning and reaction kinetics mdpi.comrsc.org.

Studies have reported optimal molar ratios varying significantly depending on the specific substrates and enzyme used. For instance, an alcohol-to-acid molar ratio of 7.8:1 was found to be optimal for the esterification of succinic acid with oleyl alcohol using Candida antarctica Lipase B nih.gov. In contrast, for the synthesis of ethyl hexanoate using Rhizomucor miehei Lipase, an equimolar ratio of 1:1 was optimal, with higher concentrations of hexanoic acid causing inhibition oup.com. For the synthesis of pentyl nonanoate (B1231133), a 1:9 molar ratio (acid:alcohol) was found to be effective with Rhizomucor miehei Lipase scielo.brscielo.br. These findings highlight the need for specific optimization for each esterification reaction.

Table 2: Optimization Parameters for Lipase-Catalyzed Ester Synthesis

| Enzyme | Substrates (Acid + Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Enzyme Load/SER | Molar Ratio (Acid:Alcohol) | Yield (%) | Notes | Reference |

| Candida antarctica Lipase B (Novozym 435) | Succinic acid + Oleyl alcohol | N/A | 41.1 | 4.54 | 20 mg | 1:7.8 | 85.0 | Optimal temperature, time, enzyme amount, and molar ratio determined. | nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Hexanoic acid + Aromatic alcohols | Solventless | 60 | 2-48 | Not specified | Not specified | 50-80 | High conversion (>50%) observed within 2 hours. | nih.gov |

| Rhizomucor miehei Lipase (RML) | Hexanoic acid + Ethanol (B145695) | n-hexane | 45-55 | 96 | 10 g/L | 1:1 | 96 | Optimal temperature 45-55°C; higher hexanoic acid inhibited enzyme. | oup.com |

| Rhizomucor miehei Lipase (Lipozyme RMIM) | Nonanoic acid + Pentanol | Solventless | 45 | 2.5 | 0.2 g | 1:9 | 86.08 | Optimal conditions for pentyl nonanoate synthesis. | scielo.br |

| Candida antarctica Lipase B (Novozym 435) | Hexanoic acid + Isopropanol | Solventless | 60 | 48 | 2.0% (w/w) | 1:2 | 73.0 | High biocatalyst loading tested; SER analysis suggested. | mdpi.com |

| Rhizomucor miehei Lipase (Lipozyme RM IM) | Acetic acid + Pentanol | Solvent-free | 40 | 8 | 10% (w/w) | 1:2 | 89.0 | Example of short-chain ester synthesis with pentanol. | csic.es |

List of Compounds Mentioned:

this compound

Hexanoic acid

Pentanol

Hexanol

Succinic acid

Oleyl alcohol

Ethanol

Isopropanol

Nonanoic acid

Acetic acid

Butyric acid

Propionic acid

Ethyl hexanoate

Hexyl hexanoate

Pentyl pentanoate

Citronellol

Citronellyl butyrate

Citronellyl hexanoate

Citronellyl laurate

Citronellyl oleate (B1233923)

Citronellyl propionate (B1217596)

Citronellyl valerate (B167501)

Pyrrole esters

Vinyl laurate

Vinyl propionate

Optimization of Enzymatic Reaction Parameters

Temperature and Agitation Effects

Optimizing reaction temperature and agitation speed is crucial for maximizing ester yield and reaction rate. For similar esterification reactions involving short-chain fatty acids and alcohols, optimal temperatures typically range from 45°C to 55°C. Temperatures exceeding 60°C can lead to a decrease in conversion or enzyme deactivation in biocatalytic processes scielo.brbiointerfaceresearch.comresearchgate.netresearchgate.net. For instance, in the synthesis of pentyl nonanoate, a maximum conversion was observed between 45°C and 55°C, with a noticeable drop at 60°C scielo.br. Similarly, for ethyl hexanoate synthesis, enzyme deactivation was noted above 60°C researchgate.net.

Agitation plays a vital role in ensuring proper mixing of reactants and catalyst, thereby enhancing mass transfer and reaction kinetics. Reported agitation speeds for esterification reactions vary, with common values including 150 rpm scielo.br, 125 rpm biointerfaceresearch.com, 250 rpm researchgate.netnih.gov, and 150 rev min⁻¹ redalyc.org.

| Ester Synthesized | Optimal Temperature (°C) | Agitation Speed (rpm) | Maximum Yield/Conversion (%) | Reference |

| Pentyl Nonanoate | 45-55 | 150 | 86.08 | scielo.br |

| Ascorbyl Oleate | 40-70 (evaluated) | 125 | 49.42 | biointerfaceresearch.com |

| Ethyl Hexanoate | 45-55 | 250-300 | 96.0 | researchgate.net |

| Isoamyl Butyrate | 30-50 | 150 | ~80 | jmb.or.kr |

| Sorbitol Esterification | 60 | N/A | N/A | researchgate.net |

Enzyme Reusability and Stability

The reusability and stability of enzymes, particularly immobilized lipases, are critical for the economic viability of biocatalytic ester synthesis. Many immobilized lipases demonstrate robust performance over multiple reaction cycles. For instance, Novozym 435 showed consistent activity after the third reuse scielo.br, while other immobilized enzymes have maintained activity for at least six reuses jmb.or.kr or up to ten consecutive cycles nih.gov. Immobilization can also enhance the enzyme's thermal stability researchgate.net. However, the presence of short-chain acids and alcohols can sometimes lead to enzyme inhibition or inactivation, necessitating careful control of reaction conditions researchgate.netmdpi.com.

| Enzyme/Immobilization Method | Ester Synthesized (Example) | Reuse Cycles | Stability Notes | Reference |

| Novozym 435 (Rhizomucor meihei lipase) | Pentyl Nonanoate | 3+ | Unaffected activity after 3rd reuse | scielo.br |

| Lipase NS 88011 (Candida antarctica) | Ascorbyl Oleate | 14 | Good operational stability | biointerfaceresearch.com |

| Immobilized Rhodococcus Cutinase | Isoamyl Butyrate | 6+ | Activity maintained | jmb.or.kr |

| Candida rugosa lipase immobilized in PVA-alginate-boric acid | Ethyl Hexanoate | 10 | ~100% activity retained, increased thermal stability | researchgate.net |

| Immobilized lipase in microemulsion based organogels (MBGs) | Pentyl Valerate | 10 | Efficacy of dehydrating agent exerted positive effect | nih.gov |

Biocatalytic Reduction and Stereocontrolled Transformations

Biocatalysis, particularly using lipases, offers a green and selective approach to ester synthesis. While this compound itself is an achiral molecule, lipases are well-established catalysts for stereoselective transformations, including kinetic resolution and dynamic kinetic resolution of chiral compounds mdpi.comgoogle.comacs.orggoogle.com. These enzymes utilize their specific active site structures, often featuring a catalytic triad (B1167595) (Ser-His-Asp), to discriminate between enantiomers or enantiotopic groups, thereby enabling the synthesis of enantiomerically pure molecules jmb.or.krencyclopedia.pub. The stereoselectivity is influenced by factors such as temperature, solvent, and the chemical nature of the substrates mdpi.com. Lipases can catalyze the esterification of hexanoic acid with 1-pentanol, as demonstrated in the synthesis of related esters like pentyl nonanoate scielo.br.

Structure

3D Structure

Properties

IUPAC Name |

pentyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZKAGPPQGDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

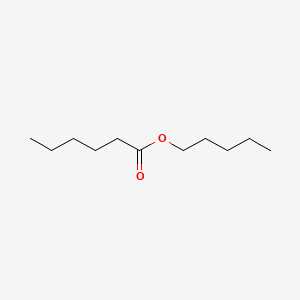

CCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047581 | |

| Record name | n-Amyl caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fruity odour | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water, 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

540-07-8 | |

| Record name | Pentyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PENTYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Amyl caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M61M1AL1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-47 °C | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Alternative and Emerging Synthetic Routes

Potential for Microbial Production and Pathway Engineering

Microbial fermentation represents a promising avenue for the sustainable production of esters. Specific bacterial strains, such as Coml. nantensis R19088, have been identified as producers of pentyl hexanoate (B1226103) asm.org. Furthermore, research into engineered metabolic pathways in microorganisms allows for the biosynthesis of various esters from simpler carbon sources nih.gov. Lactic acid bacteria and yeasts are known to contribute to ester formation during fermentation processes, influencing the flavor profiles of products like fermented liquors frontiersin.orgucanr.edu.

Electrolysis Reactions for Metal Carboxylates (Related Analogues)

Electrochemical synthesis offers another potential route for ester production. Electrochemical treatments have been shown to enhance the ester content in alcoholic beverages, contributing to improved flavor profiles researchgate.net. While specific details on the electrochemical synthesis of pentyl hexanoate using metal carboxylates are not extensively covered in the provided literature, the general principle of electrochemical esterification is an active area of research for developing novel synthetic strategies.

Compound List:

this compound

Hexanoic acid

1-Pentanol (n-amyl alcohol)

Water

Lipase (B570770) (e.g., from Rhizomucor meihei, Candida antarctica, Candida rugosa, Rhizopus oligosporus, Rhodococcus)

Molecular sieves (3A, 4Å)

p-Toluenesulfonic acid

Sulfuric acid

Pentyl nonanoate (B1231133)

Ethyl hexanoate

Pentyl pentanoate

Isoamyl butyrate (B1204436)

Ascorbyl oleate (B1233923)

Pyrrole esters

Biochemical Pathways and Metabolic Fate of Pentyl Hexanoate

Comparative Biochemical Analysis with Related Esters

The biosynthesis of volatile esters in fruits is a complex process influenced by substrate availability, enzymatic activity, and metabolic interconversions. Comparing pentyl hexanoate (B1226103) with other fruit esters, such as pentyl butyrate (B1204436), pentyl pentanoate, and ethyl hexanoate, reveals common themes in ester formation, particularly concerning the roles of specific alcohols, fatty acids, and the enzymes that catalyze their condensation. This comparative approach helps elucidate the metabolic pathways that lead to the diverse array of aroma compounds found in fruits.

Pentyl Butyrate and Pentyl Pentanoate in Fruit Metabolism

Pentyl butyrate and pentyl pentanoate are also identified as volatile components in various fruits, mirroring the presence of pentyl hexanoate wikipedia.org. Their presence suggests similar metabolic origins, often linked to the breakdown and modification of fatty acids. In apple metabolism, for instance, hexanal (B45976), a C6 aldehyde derived from fatty acid oxidation, can be converted into hexanoic acid. Subsequently, α-oxidation of hexanoic acid can yield pentyl and pentanoate esters mdpi.comnih.govacs.org. This pathway highlights that pentyl esters can arise from the modification of longer-chain fatty acid derivatives. Furthermore, the addition of pentanol (B124592) to apple fruit tissue has been shown to result in the formation of pentyl acetate (B1210297) and other pentyl esters, indicating that pentanol itself serves as a direct precursor for pentyl ester synthesis nih.gov. The co-occurrence of pentyl butyrate, pentyl pentanoate, and this compound in fruits suggests that a range of alcohols (like butanol, pentanol, and hexanol) and acyl-CoA esters (derived from butyric acid, pentanoic acid, and hexanoic acid) are utilized by the fruit's enzymatic systems to produce these diverse aroma compounds.

Comparison with Ethyl Hexanoate Synthesis Mechanisms

The synthesis of volatile esters in fruits is predominantly catalyzed by alcohol acyltransferases (AATs), enzymes that esterify alcohols with acyl-CoA molecules oup.comresearchgate.netacs.org. Ethyl hexanoate, a common fruity aroma compound, is synthesized through the esterification of ethanol (B145695) with hexanoyl-CoA, mediated by AATs nih.govresearchgate.netwikipedia.org. Similarly, the formation of this compound would involve the esterification of pentanol with hexanoyl-CoA, catalyzed by AATs. Research on AATs from various fruits, such as apples, indicates that these enzymes exhibit broad substrate specificity, accommodating a range of alcohol and acyl-CoA chain lengths researchgate.netnih.gov. For example, an AAT from 'Royal Gala' apples (MpAAT1) can utilize alcohols from C3 to C10 and various acyl-CoAs, preferring hexyl esters derived from C3, C6, and C8 CoAs nih.gov. While specific AATs might show preferences, the general mechanism for synthesizing esters like ethyl hexanoate and this compound relies on the availability of the corresponding alcohol (ethanol or pentanol) and the appropriate acyl-CoA (hexanoyl-CoA in this case), along with the enzymatic activity of AATs. The differences in ester profiles among fruits can be attributed to the specific AAT isozymes present, their substrate specificities, and the relative availability of alcohol and acyl-CoA precursors oup.comresearchgate.net.

Influence of Hexanal Oxidation on Ester Formation in Fruits

Hexanal, a C6 aldehyde, plays a significant role in fruit aroma and is a key intermediate in fatty acid metabolism nih.govmdpi.com. Its metabolic fate within fruit tissues directly influences the formation of various esters. Hexanal can be reduced to hexanol, which then serves as a substrate for the synthesis of hexyl esters mdpi.comnih.govacs.orgresearchgate.net. Alternatively, hexanal can be oxidized to hexanoic acid, a precursor for hexanoate esters mdpi.comnih.govacs.orgresearchgate.net. Further metabolic processing of hexanoic acid, specifically α-oxidation, leads to the formation of pentyl and pentanoate esters mdpi.comnih.govacs.org. This pathway demonstrates an indirect link between hexanal and pentyl ester formation, with hexanoic acid acting as a crucial intermediate. Studies have shown that hexanal supplementation can influence the production of various esters and alcohols in fruits, suggesting its central role in the metabolic network leading to volatile aroma compounds mdpi.com. The oxidative degradation of fatty acids, which produces aldehydes like hexanal, is thus a foundational process that fuels the subsequent enzymatic reactions leading to a wide array of esters, including those with pentyl chains.

Advanced Applications and Research Directions

Applications in Flavor and Fragrance Research

The primary applications of pentyl hexanoate (B1226103) are centered around its characteristic aroma and flavor profile. smolecule.com It is formed from pentanol (B124592) and hexanoic acid and is generally recognized as safe (GRAS) for use in food products. cymitquimica.com

Pentyl hexanoate is distinguished by its pleasant, fruity aroma. guidechem.comcymitquimica.com This characteristic scent is a key contributor to the natural fragrance of several fruits. It is found naturally in apples and pineapples, where it plays a role in their signature smell. wikipedia.org Research and analysis consistently identify its aroma as being reminiscent of banana, pineapple, and apple. chemicalbook.comsolubilityofthings.comflavscents.com Its unique sensory profile is a result of the specific combination of its carbon chain length and ester functional group. smolecule.com

The distinct fruity character of this compound makes it a valuable flavoring agent in the food industry. smolecule.com It is widely used in flavor compositions to create or enhance fruit-imitating flavors. chemicalbook.com Common applications include imparting notes of apple, pineapple, banana, citrus, and grape to various food and beverage products. chemicalbook.comsolubilityofthings.com It has also been utilized in formulations for chocolate and honey-type flavorings. chemicalbook.com

The concentration of this compound in finished food products is typically low, though effective. For many applications, its concentration can be up to 50 parts per million (ppm). chemicalbook.com In certain products like chewing gum, the concentration may be as high as 110 ppm to achieve the desired flavor intensity. chemicalbook.com

Table 1: Applications of this compound in Food Flavoring An interactive data table detailing the use of this compound in various food products.

| Food Category | Flavor Profile Application | Typical Concentration |

| Beverages | Apple, Pineapple, Citrus, Grape | Up to 50 ppm chemicalbook.com |

| Confectionery | Fruity, Honey-type | Up to 50 ppm chemicalbook.com |

| Chewing Gum | Intense Fruit Flavors | Up to 110 ppm chemicalbook.com |

| Baked Goods | Imitation Fruit Fillings | Up to 50 ppm chemicalbook.com |

While it is used in scented daily products, its application in fine perfumery is less common. chemicalbook.com However, it is considered a component in the broader fragrance and aromatherapy sectors, valued for its pleasant and lively scent profile. solubilityofthings.com

At a concentration of 20 ppm, its taste is described as green, waxy, sweet, and fruity, with notes reminiscent of cognac. chemicalbook.com The odor is similarly characterized as fruity, sweet, and green, with waxy and cognac-like undertones. thegoodscentscompany.com The study of odor thresholds—the lowest concentration at which a substance can be detected by the human sense of smell—is essential for flavor and fragrance formulation. dlg.org While specific odor threshold data for this compound is not detailed in the reviewed literature, the methods for determining these values, such as gas chromatography-olfactometry (GC-O), are standard for characterizing aroma-active compounds. nih.gov

Table 2: Sensory Profile of this compound An interactive data table summarizing the described sensory characteristics of this compound.

| Aspect | Descriptor | Source |

| Odor | Fruity, sweet, green, waxy with cognac-like notes | thegoodscentscompany.com |

| Taste (at 20 ppm) | Green, waxy, sweet, fruity with cognac-like notes | chemicalbook.com |

| General Aroma | Pineapple, Banana, Apple, Apricot | smolecule.comchemicalbook.com |

Novel Research in Industrial and Chemical Applications

Beyond its established role in the flavor and fragrance sector, this compound is also being explored for its utility in other chemical and industrial processes.

This compound serves as an effective organic solvent, a property that lends itself to specialized industrial applications. zhishangchem.com It is used in organic synthesis as a purifying agent and as a solvent for the separation of natural products. zhishangchem.com A key application in this area is the extraction of active ingredients from natural sources, such as essential oils. zhishangchem.com Its non-polar nature and good solubility in various organic matrices make it suitable for these processes. smolecule.comsolubilityofthings.com Techniques like accelerated solvent extraction (ASE) are used for isolating compounds from natural products, a process where a solvent with properties like this compound would be employed to efficiently extract target molecules from solid and semi-solid materials. researchgate.netnih.gov

Use in Gas Chromatography as a Stationary Phase

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nanoqam.ca The separation is achieved through the interaction of the analyte with a stationary phase, which is a liquid or solid coating inside a long, thin tube called a column. nanoqam.ca The choice of stationary phase is critical as it determines the selectivity and efficiency of the separation. rsc.org

While this compound itself is more commonly an analyte in GC analysis—for instance, in the characterization of food and beverage flavors frontiersin.org—its chemical class, esters, is integral to the development of GC stationary phases. Materials like poly(ε-caprolactone), a polyester (B1180765) composed of hexanoate repeating units, have been investigated as stationary phases. rsc.org Such polyester-based phases exhibit moderate polarity and have shown high selectivity for a wide range of analytes, including various isomers. rsc.org The development of novel stationary phases is a key area of research in chromatography, with materials chosen for properties like thermal stability and specific molecular interactions (e.g., π-π, hydrogen bonding, dipole-dipole). researchgate.netnih.gov Although there is no direct evidence of this compound being used as a commercial stationary phase, the exploration of related ester-based polymers highlights the potential for this chemical class in creating new separation technologies. rsc.org

Potential as an Additive in Biodiesel and Lubricants

There is growing research interest in using fatty acid esters like this compound as additives to improve the performance of fuels and lubricants. zhishangchem.com As a potential additive for biodiesel, this compound can enhance lubricity, improve combustion, and provide wear-reduction benefits. zhishangchem.com Its ester structure also gives it potential value as an industrial lubricant, where it can be combined with other agents to improve low-temperature fluidity and provide anti-oxidation properties. zhishangchem.com

Studies on similar compounds, such as hexyl hexanoate, have demonstrated the positive impact of long-chain esters as diesel bio-additives. mdpi.com Research on mixtures of 1-hexanol (B41254) and hexyl hexanoate showed that their addition to diesel fuel at concentrations up to 20% by volume can significantly reduce soot and carbon monoxide emissions by over 40% without compromising engine performance. researchgate.net The use of esters and ionic liquids based on hexanoate as lubricant additives has also been shown to be effective in reducing friction and wear. mdpi.comresearchgate.net

Table 1: Potential Benefits of this compound as a Fuel and Lubricant Additive

| Property | Potential Improvement |

|---|---|

| Biodiesel | |

| Lubricity | Enhanced |

| Combustion | Improved |

| Wear | Reduced |

| Industrial Lubricants | |

| Low-Temperature Fluidity | Improved |

| Anti-Oxidation | Improved |

This table is based on information for this compound and closely related ester compounds. zhishangchem.comresearchgate.net

Application in Paint and Ink Formulations

This compound serves as an effective organic solvent in the paint and ink industry due to its good solubility with resins and other materials. zhishangchem.com Its properties allow it to be used in the manufacturing of nitro lacquer and acrylic paints. zhishangchem.com In these applications, it functions to adjust the viscosity, control the drying speed, and ensure proper leveling of the paint film. zhishangchem.com A key advantage is that it volatilizes without leaving residual odors, making it suitable for environmentally friendly paint formulations. zhishangchem.com

Table 2: Functions of this compound in Paint and Ink

| Application | Function | Benefit |

|---|---|---|

| Paints (Nitro lacquer, Acrylic) | Solvent | Adjusts viscosity, controls drying speed, improves film leveling. zhishangchem.com |

| Printing Inks | Solvent / Dispersant | Improves pigment dispersion. zhishangchem.com |

| Both | Volatizing Agent | Leaves no residual odor. zhishangchem.com |

Computational Chemistry and Molecular Modeling Studies

Computational models are increasingly used to predict the properties and behavior of chemical compounds, saving time and resources in research and development.

Structure-Activity Relationship (SAR) Studies for Flavor/Fragrance Perception

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity, such as its perceived taste or smell. For flavor compounds, these studies help in understanding why a particular molecule smells fruity, floral, or has other distinct characteristics. femaflavor.org While specific QSAR (Quantitative Structure-Activity Relationship) models for this compound were not identified, research in this area provides a framework for its analysis. researchgate.net

This compound is known for its sweet, fruity aroma, often described as being similar to pineapple and banana. zhishangchem.comchemicalbook.com Its taste characteristics at 20 ppm are described as green, waxy, sweet, and fruity with cognac-like notes. chemicalbook.com In complex systems like Chinese strong-flavor liquor, the presence of this compound has been positively correlated with the abundance of certain microbes, indicating its important role in the final flavor profile. frontiersin.org SAR and QSAR models are developed by analyzing large datasets of such flavor compounds to predict the sensory properties of new or untested molecules, which can accelerate the development of new flavorings. femaflavor.orgresearchgate.net

Predicting Enzymatic Reactions and Transformations

Enzymes are highly selective biocatalysts used in organic synthesis to create complex molecules under mild conditions. nih.govrsc.org Predicting whether an enzyme will act on a specific substrate is a significant challenge. rsc.org Recent advancements in machine learning have led to the development of powerful predictive models, such as the "molecular transformer." nih.govrsc.org

These models are trained on vast databases of known chemical and enzymatic reactions. nih.govsemanticscholar.org By learning the "language" of chemical transformations, often represented in formats like SMILES (Simplified Molecular Input Line Entry System), these AI tools can predict the products of an enzymatic reaction with high accuracy, including its stereochemistry. nih.govchemrxiv.org The models can be trained to understand not just the chemical structures but also natural language descriptions of the enzymes themselves. rsc.org

While specific predictions for this compound are not published, these computational tools could be applied to predict its enzymatic synthesis (e.g., via lipase-catalyzed esterification of pentanol and hexanoic acid) or its degradation. nih.gov This predictive capability is crucial for designing novel biocatalytic routes for producing fine chemicals and pharmaceuticals. semanticscholar.orgarxiv.org

Environmental and Ecotoxicological Research (where applicable to academic studies of its fate)

The environmental fate of a chemical compound describes its transport and transformation in the environment. Ecotoxicology studies its potential effects on non-target organisms. frontiersin.org For commercial chemicals like this compound, which is used in personal care products and as a flavoring agent, understanding its environmental behavior is important. zhishangchem.comkp.dk

Specific academic studies on the environmental fate and ecotoxicity of this compound are not widely available in the reviewed literature. However, its behavior can be inferred from its chemical structure and the known behavior of similar compounds. As an ester, this compound is expected to undergo hydrolysis in the environment, breaking down into its constituent parts: pentanol and hexanoic acid. europa.eu These smaller, simpler molecules are generally amenable to biodegradation by environmental microorganisms. ect.de

Research on water-soluble polymers and other chemicals used in consumer products provides a general framework for assessment. kp.dkect.de Key factors studied include the potential for bioaccumulation, toxicity to aquatic organisms (like algae, daphnids, and fish), and persistence in soil and water. frontiersin.orgeuropa.eu Due to its limited water solubility and volatile nature, this compound is less likely to persist in aquatic environments compared to more soluble or less volatile compounds. zhishangchem.comsolubilityofthings.com However, comprehensive studies would be needed to fully characterize its environmental risk profile.

Degradation Pathways and Environmental Fate

The environmental fate of this compound is primarily governed by biological and chemical degradation processes. As an ester of a short-chain fatty acid and a medium-chain alcohol, its structure allows for relatively straightforward degradation pathways.

Biotic Degradation: The principal biotic degradation pathway for this compound is enzymatic hydrolysis. This reaction is catalyzed by a wide range of non-specific enzymes, particularly lipases and esterases, which are ubiquitous in the environment. These enzymes cleave the ester bond, breaking down this compound into its constituent molecules: hexanoic acid and pentan-1-ol. smolecule.cominchem.org

Hexanoic Acid Metabolism: Hexanoic acid is a naturally occurring fatty acid that can be readily metabolized by many organisms through the β-oxidation pathway, ultimately entering central metabolic cycles for energy production. nih.gov

Pentanol Metabolism: Pentan-1-ol can be oxidized to pentanal and subsequently to pentanoic acid, which can also enter fatty acid metabolism.

This enzymatic hydrolysis is a key process observed in various biological systems. For instance, in fruits like strawberries, carboxylesterases (CXEs) are involved in the degradation of volatile esters, a process that would apply to this compound. solubilityofthings.com Similarly, studies on allyl hexanoate, a related ester, have shown it is rapidly hydrolyzed by pancreatic juice and liver homogenates. inchem.org The general consensus for short- and medium-chain fatty acid esters is that they are readily biodegradable. solubilityofthings.comeuropa.eu

Abiotic Degradation: Abiotic degradation can also contribute to the breakdown of this compound in the environment, primarily through two mechanisms:

Hydrolysis: The ester bond is susceptible to chemical hydrolysis under both acidic and basic conditions, yielding hexanoic acid and pentanol. smolecule.com While slower than enzymatic hydrolysis under typical environmental pH, it can be a relevant pathway in specific environmental compartments.

Photo-oxidation: While direct data on this compound is limited, related compounds are known to undergo photo-oxidative degradation. Abiotic factors such as solar radiation can initiate reactions that break down the molecule, particularly in the atmosphere or surface waters. iastate.eduredalyc.org

Due to these degradation pathways, this compound is not expected to persist long in the environment. Its use as a food and fragrance additive implies diffuse release into wastewater and the environment, where these degradation mechanisms would prevent significant accumulation.

Persistence, Bioaccumulation, and Toxicity (PBT) Assessments (Related Analogues)

Persistence (P): Fatty acid esters, particularly those with shorter alkyl chains, are generally considered to be readily biodegradable and therefore not persistent (not P or vP). europa.eumbenergy.com The ester linkage is susceptible to enzymatic hydrolysis in microorganisms, which is a primary removal mechanism in soil and water. For example, fatty acid methyl esters (FAMEs) with chain lengths of C8-C18 are consistently classified as readily biodegradable. europa.eumbenergy.com

Bioaccumulation (B): The potential for a substance to bioaccumulate is often initially screened using the n-octanol/water partition coefficient (LogKow). The reported LogKow for this compound is 4.43. chemicalbook.com This value is approaching the screening threshold for bioaccumulation concern (typically LogKow > 4.5 or 5.0, corresponding to a Bioconcentration Factor (BCF) > 2000 or 5000, respectively, under EU REACH). chemsafetypro.com However, LogKow alone can be a poor predictor for substances that are readily metabolized. Aliphatic esters like this compound are known to be rapidly biotransformed by carboxylesterase enzymes, which are widespread across species. europa.eu This metabolism into an acid and an alcohol significantly limits the potential for bioaccumulation. Regulatory assessments of analogous FAMEs (C8-C10) conclude that despite having a LogKow > 3, they are not expected to bioaccumulate due to low bioavailability and rapid metabolism. europa.eu Therefore, this compound is not expected to be bioaccumulative (not B or vB).

Toxicity (T): this compound exhibits low acute toxicity. chemicalbook.com Studies on analogous aliphatic esters used as pesticides or food additives also show a lack of significant toxicological concern for oral and dermal exposure routes. epa.govcanada.ca For these reasons, the compound and its close analogues are not classified as toxic (not T) under PBT criteria.

Based on the available data for analogous compounds, this compound does not meet the criteria to be classified as a PBT substance.

Table 1: PBT Profile of this compound and Related Analogues This interactive table summarizes the PBT assessment data. Click on headers to sort.

| Compound/Analogue Group | Persistence (P) | Bioaccumulation (B) | Toxicity (T) | PBT Conclusion | Reference(s) |

|---|---|---|---|---|---|

| This compound (inferred) | Not Persistent | Not Bioaccumulative | Not Toxic | Not a PBT substance | europa.euchemicalbook.com |

| Fatty Acid Methyl Esters (C8-C18) | Not Persistent (Readily biodegradable) | Not Bioaccumulative (Rapid metabolism) | Not Toxic | Not a PBT substance | europa.eumbenergy.com |

| Fatty Acid Isopropyl Esters | Not Persistent (Readily biodegradable) | Not Bioaccumulative | Not Toxic | Not a PBT substance | kao.com |

Future Research Perspectives

Development of Sustainable and Green Synthesis Routes

Traditional synthesis of this compound involves Fischer-Speier esterification, which uses a homogenous acid catalyst like sulfuric acid or p-toluenesulfonic acid, often in hazardous organic solvents like benzene, and requires high temperatures. chemicalbook.com Future research is heavily focused on developing "green" and sustainable alternatives that offer milder reaction conditions, reduce waste, and improve safety and efficiency.

Key research directions include:

Enzymatic Synthesis (Biocatalysis): The use of lipases as biocatalysts is a leading green alternative. smolecule.comresearchgate.netmdpi.comscielo.br Lipases operate under mild conditions (lower temperature and pressure), exhibit high selectivity (reducing by-products), and can be used in solvent-free systems. mdpi.comnih.gov Research is ongoing to:

Optimize reaction conditions (temperature, substrate molar ratio, water activity) for lipases like Rhizomucor miehei and Candida antarctica lipase (B570770) B (Novozym 435) to maximize yield for related esters. oup.comresearchgate.netscielo.br

Develop robust immobilized lipases that can be easily recovered and reused, lowering process costs. mdpi.commdpi.com

Explore solvent-free reaction media or green, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace traditional volatile organic compounds. mdpi.com

Heterogeneous Catalysis: The use of solid acid catalysts is another promising avenue. These catalysts are easily separated from the reaction mixture, are reusable, and are often less corrosive than mineral acids. Research into novel solid catalysts for esterification continues.

Novel Reaction Pathways: A patented method describes the synthesis of this compound from 6-undecanone (B1294626) via a Baeyer-Villiger oxidation reaction using a borate (B1201080) salt catalyst and hydrogen peroxide. chemicalbook.com This represents an alternative pathway that avoids the direct use of carboxylic acids and alcohols, opening new avenues for precursor sourcing.

Exploration of New Biological Activities and Therapeutic Potentials

While this compound is primarily known for its organoleptic properties, its constituent parts—hexanoic acid and pentanol—and related ester structures possess known biological activities, suggesting avenues for future research.

Antimicrobial and Antifungal Properties: Hexanoic acid (caproic acid) is known to have antimicrobial properties. atamanchemicals.com A recent study identified a compound listed as "4-pentyl hexanoate" as a minor component (4.3%) in Morinda citrifolia essential oil, which demonstrated significant fungitoxic activity against Colletotrichum species, the causative agent of anthracnose disease in cassava. mdpi.com This suggests that this compound itself could contribute to antifungal activity and warrants further investigation for applications in agriculture or as a food preservative.

Therapeutic Potential of Metabolites: Upon hydrolysis, this compound releases hexanoic acid. Short- and medium-chain fatty acids are being explored for various therapeutic applications, including their role as energy sources and their potential effects on metabolic disorders. atamanchemicals.com

Drug Delivery Systems: The ester linkage is a common feature in prodrug design. Research on related esters has shown they can be used to enhance the solubility and bioavailability of certain drugs. Future studies could explore whether this compound or similar structures could be used as a moiety in drug delivery systems.

HDAC Inhibition: While a distant connection, some complex esters have been investigated as histone deacetylase (HDAC) inhibitors, which have therapeutic potential in cancer and neurodegenerative diseases. google.com Exploring the interaction of simple esters like this compound with such targets is a speculative but potentially fruitful area of basic research.

Investigation of this compound in Complex Biochemical Systems

This compound is a natural component of the aroma profile of many fruits and fermented products. Understanding its biosynthesis, degradation, and interaction within these complex systems is a key area of research in food science and biochemistry.

Future investigations could focus on:

Biosynthetic Pathway Regulation: In apples, pentyl esters are synthesized from hexanoic acid, which undergoes α-oxidation to form pentanoic acid, a direct precursor. gbf-bio.de This pathway involves multiple enzymes, including lipoxygenases (LOX), hydroperoxide lyases (HPL), alcohol dehydrogenases (ADH), and alcohol acyltransferases (AAT). solubilityofthings.com Research is needed to identify the specific AAT isozymes responsible for the final esterification step to produce this compound and to understand how their expression is regulated by genetic and environmental factors (e.g., fruit ripening stage, storage conditions). researchgate.netgbf-bio.de

Enzymatic Degradation in situ: The balance between synthesis by AATs and degradation by carboxylesterases (CXEs) determines the net accumulation of this compound and thus its contribution to flavor. solubilityofthings.com Characterizing the specific CXEs that hydrolyze this compound in fruit tissues and understanding their activity during post-harvest storage is crucial for controlling flavor stability.

Interaction with Other Volatiles: The perception of flavor is not due to a single compound but to the complex interplay of dozens or hundreds of volatile organic compounds (VOCs). Research using sensory analysis combined with advanced analytical techniques can elucidate how this compound interacts with other VOCs (synergistically or antagonistically) to create a specific aroma profile. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound, often present at trace levels within a complex matrix, requires sophisticated analytical techniques. While established methods exist, research continues to improve sensitivity, speed, and comprehensiveness.

Gas Chromatography-Mass Spectrometry (GC-MS): This remains the gold standard for identifying and quantifying volatile compounds like this compound. mdpi.comresearchgate.netresearchgate.net Future work involves refining methods for higher throughput and sensitivity.

Advanced Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a preferred solvent-free technique for extracting and concentrating volatiles from a sample before GC-MS analysis. iastate.edumdpi.com Research focuses on optimizing SPME parameters, such as the choice of fiber coating (e.g., Carboxen/PDMS), extraction time, and temperature, to maximize recovery and precision for specific matrices like beverages or plant tissues. iastate.edumdpi.com

Multidimensional Chromatography: For extremely complex samples like essential oils or baijiu, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF-MS) offers superior separation power and peak capacity. mdpi.com This allows for the separation of co-eluting compounds and more accurate identification and quantification of minor components like this compound in a complex aromatic background.

Sensor-Based Technologies: The development of electronic noses (e-noses) and specialized biosensors presents a frontier for rapid, real-time analysis of aroma profiles. mdpi.com While currently less specific than GC-MS, future research may lead to sensors capable of detecting specific marker compounds like this compound for quality control in the food and beverage industry.

Q & A

Q. What are the optimal enzymatic synthesis conditions for pentyl hexanoate, and how do molar ratios and biocatalyst loading influence stereoselectivity?

- Methodological Answer : Enzymatic synthesis using Novozym 435® is a solvent-free approach. For this compound analogs (e.g., dodecyl hexanoate), molar ratios of 1:2 (acid:alcohol) and biocatalyst loading of 3.5% yield a stereoselective efficiency ratio (SER) of 68–75 . Researchers should systematically vary molar ratios (1:0.9 to 1:2) and biocatalyst loads (2.0–3.5%) while monitoring SER via gas chromatography. Temperature optimization (60–70°C) is critical, as higher temperatures may denature lipases.

Q. How can conflicting hydrolysis rate data for this compound in supramolecular systems be resolved?

- Methodological Answer : Kinetic studies show this compound hydrolyzes slower than shorter-chain esters (e.g., methyl decanoate). Contradictions arise from pH, temperature, or host-guest interactions in supramolecular systems. To resolve discrepancies, replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) using nuclear magnetic resonance (NMR) to track hydrolysis intermediates. Compare results with computational models (e.g., density functional theory) to identify steric or electronic effects .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices like food aromas?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). For pear aroma studies, this method detected ethyl hexanoate (a structural analog) with sensitivity ≤0.1 ppm. Calibrate with internal standards (e.g., deuterated esters) to account for matrix effects. Validate via spike-recovery tests (80–120% recovery range) .

Advanced Research Questions

Q. How do irrigation regimes affect the biosynthesis of this compound in plant systems?

- Methodological Answer : Design controlled greenhouse experiments with varying water stress levels (e.g., 30–100% field capacity). Monitor volatile organic compound (VOC) emissions using dynamic headspace sampling. Correlate this compound levels with enzymatic activity assays (e.g., alcohol acyltransferases) in plant tissues. Statistical analysis (ANOVA, Tukey’s HSD) should identify significant differences (p ≤ 0.05) across irrigation treatments .

Q. What mechanistic insights explain the lower photocatalytic degradation efficiency of this compound compared to phenolic compounds?

- Methodological Answer : this compound’s aliphatic structure lacks aromatic π-electrons, reducing adsorption on TiO₂ catalysts. Conduct UV-Vis spectroscopy to measure bandgap energies and electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Compare degradation kinetics with control compounds (e.g., methyl hexanoate) under identical light intensity (e.g., 365 nm, 10 mW/cm²) .

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Input molecular descriptors (logP, polar surface area) into software like EPI Suite. Validate predictions with OECD 301F ready biodegradability tests. For hydrolysis studies, simulate pH-dependent degradation pathways using Gaussian-based molecular dynamics .

Data Analysis and Contradictions

Q. Why do stereoselective efficiency ratios (SER) vary significantly across similar esterification reactions?

- Methodological Answer : SER variability in enzymatic synthesis (e.g., 18–75 for pentyl propionate vs. -43–4 for ethyl hexadecanoate) stems from substrate hydrophobicity and enzyme-substrate docking conformations. Resolve contradictions by conducting molecular docking simulations (AutoDock Vina) and correlating SER with substrate partition coefficients (logP) .

Q. How should researchers address discrepancies in regulatory thresholds for this compound in food additives?

- Methodological Answer : Regulatory limits vary by jurisdiction (e.g., EU vs. Canada). Perform meta-analyses of toxicity studies (e.g., LD50, NOAEL) and derive probabilistic exposure models. Use Codex Alimentarius guidelines to harmonize risk assessments, ensuring citations from peer-reviewed toxicological databases (e.g., EFSA, WHO) .

Experimental Design Guidelines

Q. What controls are essential when testing this compound’s stability under oxidative conditions?

- Methodological Answer : Include negative controls (e.g., inert atmosphere, antioxidant-free samples) and positive controls (e.g., tert-butyl hydroperoxide). Monitor peroxide formation via iodometric titration and quantify degradation products (e.g., hexanoic acid) via HPLC-UV. Triplicate runs with blank corrections minimize experimental noise .

Q. How can researchers optimize GC-MS parameters to distinguish this compound from co-eluting isomers?

- Methodological Answer : Use a polar capillary column (e.g., DB-WAX) and temperature programming (50°C to 250°C at 5°C/min). Confirm peak identity with retention indices (e.g., NIST database) and selective ion monitoring (m/z 85, 99 for hexanoate esters). Validate with authentic standards .

Tables for Key Experimental Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| Enzymatic synthesis temperature | 60–70°C | |

| Biocatalyst loading (Novozym 435®) | 2.0–3.5% (w/w) | |

| GC-MS detection limit | ≤0.1 ppm | |

| Hydrolysis half-life (pH 7) | 48–72 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.